

Application Note: Atorvastatin-d5 Sodium Salt in Regulated DMPK Bioanalysis

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Compound of Interest

Compound Name: Atorvastatin-d5 Sodium Salt

CAS No.: 222412-87-5

Cat. No.: B016509

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High-Precision Quantitation & Matrix Effect Correction in Plasma Matrices

Introduction: The Gold Standard for Statin Bioanalysis

In the high-stakes environment of preclinical DMPK (Drug Metabolism and Pharmacokinetics), data integrity is non-negotiable. Atorvastatin, a lipophilic HMG-CoA reductase inhibitor, presents specific bioanalytical challenges: high protein binding (>98%), susceptibility to lactone interconversion, and significant matrix effects in electrospray ionization (ESI).

Atorvastatin-d5 Sodium Salt serves as the definitive Stable Isotope Labeled Internal Standard (SIL-IS) for these studies. Unlike structural analogs (e.g., Rosuvastatin), the d5-isotopolog co-elutes with the analyte, experiencing the exact same ionization environment at the millisecond scale. This guide details the protocol for utilizing Atorvastatin-d5 to normalize matrix effects and ensure FDA/EMA M10 compliance.

Technical Specifications & Chemical Profile

Parameter	Specification
Compound Name	Atorvastatin-d5 Sodium Salt
Chemical Structure	Sodium (3R,5R)-7-[2-(4-fluorophenyl)-3-(phenyl-d5)-4-(phenylcarbamoyl)-5-isopropylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Molecular Weight	~585.65 Da (Sodium Salt) / ~563.65 Da (Free Acid equivalent)
Isotopic Purity	≥ 99% atom D
Solubility	Soluble in Methanol, DMSO, and Acetonitrile/Water mixtures.[1] Sparingly soluble in pure water.
Storage	-20°C, Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent moisture uptake.
pKa	~4.5 (Carboxylic acid moiety)

Critical Handling Note: The sodium salt form is chosen to match the pharmaceutical formulation, ensuring identical solubility kinetics during stock preparation. However, in acidic LC mobile phases, it exists as the free acid.

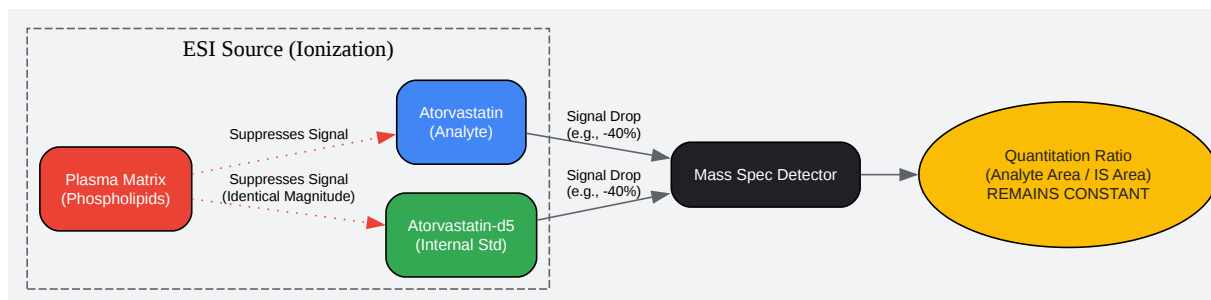
Scientific Rationale: The Mechanism of Matrix Correction

In LC-MS/MS, phospholipids and endogenous peptides in plasma often co-elute with Atorvastatin, causing Ion Suppression (competition for charge in the ESI droplet).

- Without SIL-IS: The analyte signal drops unpredictably between samples, ruining accuracy.

- With Atorvastatin-d5: The IS co-elutes perfectly. If the analyte is suppressed by 40%, the IS is also suppressed by 40%. The Ratio (Analyte/IS) remains constant, preserving quantitation accuracy.

Visualization: Ion Suppression Correction Logic



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Caption: The SIL-IS compensates for matrix effects by experiencing identical ionization suppression as the analyte.

Experimental Protocol: High-Sensitivity LC-MS/MS Workflow

Phase A: Stock Solution Preparation

Objective: Create stable stock solutions free from degradation (lactone formation).

- Primary Stock (1 mg/mL): Dissolve **Atorvastatin-d5 Sodium Salt** in Methanol.
 - Why Methanol? Avoids hydrolysis. Do not use acidic diluents for storage.
- Working Standard (IS Spiking Solution): Dilute Primary Stock to 100 ng/mL in 50:50 Acetonitrile:Water.
 - Stability Check: Store at 4°C. Stable for <1 week. Re-verify against fresh stock if older.

Phase B: Sample Preparation (Protein Precipitation)

Objective: Break the >98% protein binding complex to release the drug.

- Aliquot: Transfer 50 μ L of plasma (Rat/Mouse/Human) to a 96-well plate.
- IS Addition: Add 10 μ L of Atorvastatin-d5 Working Standard (100 ng/mL).
 - Self-Validating Step: Ensure IS is added before precipitation to correct for extraction recovery losses.
- Precipitation: Add 200 μ L of ice-cold Acetonitrile (containing 0.1% Formic Acid).
 - Mechanism:[2] The acid helps dissociate the drug from albumin; ACN precipitates the proteins.
- Agitation: Vortex vigorously for 2 minutes.
- Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
- Transfer: Inject 5 μ L of the supernatant directly (or dilute 1:1 with water if peak shape is poor due to solvent strength).

Phase C: LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0.0 min: 30% B
 - 2.0 min: 95% B (Elute Atorvastatin/d5)
 - 2.5 min: 95% B (Wash phospholipids)

- 2.6 min: 30% B (Re-equilibrate)

MRM Transitions (Positive Mode ESI+):

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Dwell Time (ms)
Atorvastatin	559.2	440.2	25	50
Atorvastatin-d5	564.2	445.2	25	50

Note: The +5 Da shift is retained in the product ion, confirming the label is located on a stable fragment (typically the phenyl ring).

Validation & Quality Assurance (FDA M10 Guidelines)

To ensure the protocol is "Self-Validating," perform these specific checks:

1. IS Interference Check (Cross-Talk)[3]

- Test: Inject a "Blank + IS" sample. Monitor the Analyte channel (559.2 -> 440.2).
- Acceptance Criteria: Signal in the analyte channel must be $\leq 5\%$ of the LLOQ response.
- Troubleshooting: If signal exists, your d5-standard may contain unlabeled impurities (check Certificate of Analysis) or the mass resolution is too low.

2. Deuterium Exchange (Scrambling)

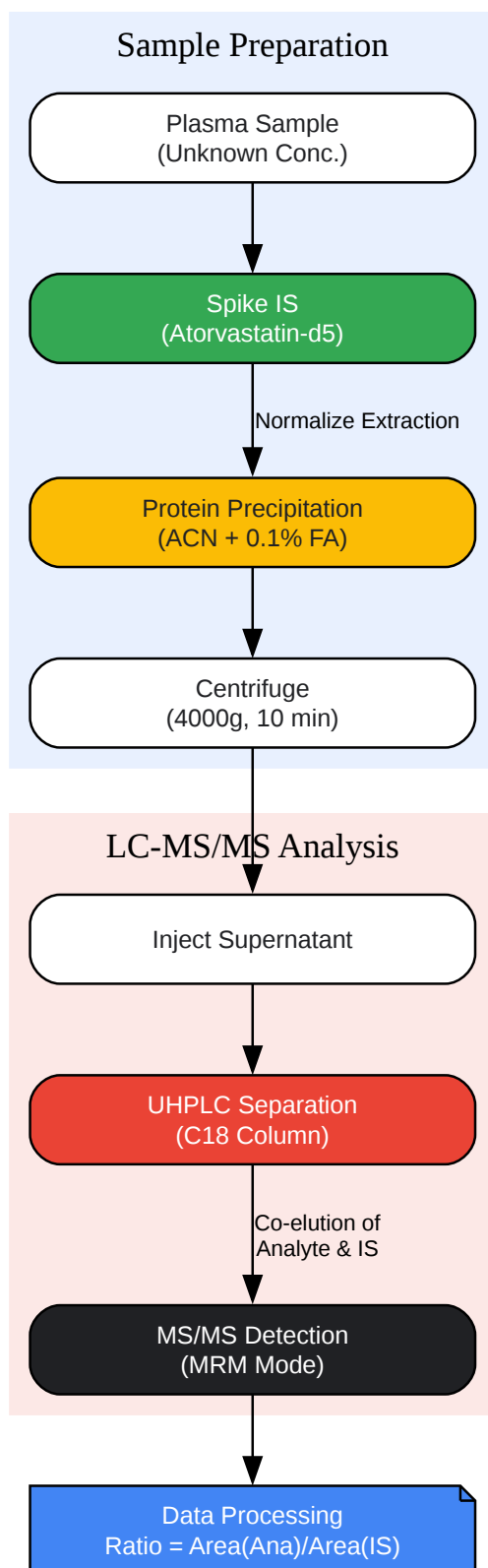
- Test: Incubate Atorvastatin-d5 in plasma at room temperature for 4 hours. Extract and analyze.
- Observation: Look for a decrease in the 564.2 peak and appearance of 563.2 or 559.2.
- Result: Aromatic deuteriums (phenyl ring) are generally stable. If scrambling occurs, check for extreme pH in the mobile phase.

3. Matrix Factor (MF) Evaluation

Calculate the IS-Normalized Matrix Factor:

- Target: The CV of the IS-Normalized MF across 6 different lots of plasma (including lipemic/hemolyzed) should be < 15%.

Workflow Visualization



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Caption: Step-by-step workflow ensuring IS is present throughout extraction and ionization steps.

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